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molecular formula C6H4FNO B112449 5-Fluoro-2-formylpyridine CAS No. 31181-88-1

5-Fluoro-2-formylpyridine

Cat. No. B112449
M. Wt: 125.1 g/mol
InChI Key: IACCXWQKIQUVFQ-UHFFFAOYSA-N
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Patent
US08138188B2

Procedure details

The title compound was prepared according to the methods of preparations 1 and 2, starting from 2-bromo-5-fluoropyridine. This gave crude material containing tetrahydrofuran and diethyl ether which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 7.57 (1H, dt), 8.03 (1H, dd), 8.62 (1H, d), 10.04 (1H, s); LRMS (APCI+) 126 [MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[O:9]1CCC[CH2:10]1>C(OCC)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]([CH:10]=[O:9])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave crude material
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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